(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0918563
InChI: InChI=1S/C21H22N2O2S/c1-25-15-10-8-13(9-11-15)19(24)20-18(22)16-12-14-6-4-2-3-5-7-17(14)23-21(16)26-20/h8-12H,2-7,22H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N
Molecular Formula: C21H22N2O2S
Molecular Weight: 366.5 g/mol

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC0918563

Molecular Formula: C21H22N2O2S

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone -

Specification

Molecular Formula C21H22N2O2S
Molecular Weight 366.5 g/mol
IUPAC Name (6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C21H22N2O2S/c1-25-15-10-8-13(9-11-15)19(24)20-18(22)16-12-14-6-4-2-3-5-7-17(14)23-21(16)26-20/h8-12H,2-7,22H2,1H3
Standard InChI Key DJVFTLLJJRQTAI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

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